REACTION_CXSMILES
|
[CH3:1][NH:2][NH2:3].O=[C:5]([CH2:11][C:12](=O)[CH3:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7]>C(O)C>[CH3:1][N:2]1[C:12]([CH3:13])=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[N:3]1
|
Name
|
methylhydrazine
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Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O=C(C(=O)OCC)CC(C)=O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
ice water
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
being kept below 40° C.
|
Type
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TEMPERATURE
|
Details
|
by cooling in an ice bath
|
Type
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TEMPERATURE
|
Details
|
The resulting solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 23 hours
|
Duration
|
23 h
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried (MgSO4)
|
Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel, with a 1:1 v
|
Type
|
ADDITION
|
Details
|
v mixture of ethyl acetate and hexane as eluent
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C=C1C)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |